molecular formula C22H20ClFN2O2 B11325080 N-(2-chloro-6-fluorobenzyl)-2-(3,5-dimethylphenoxy)-N-(pyridin-2-yl)acetamide

N-(2-chloro-6-fluorobenzyl)-2-(3,5-dimethylphenoxy)-N-(pyridin-2-yl)acetamide

Cat. No.: B11325080
M. Wt: 398.9 g/mol
InChI Key: MYMCBUJHYBQSTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(2-Chloro-6-fluorophenyl)methyl]-2-(3,5-dimethylphenoxy)-N-(pyridin-2-yl)acetamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a chlorinated and fluorinated phenyl group, a dimethylphenoxy group, and a pyridinylacetamide moiety. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-Chloro-6-fluorophenyl)methyl]-2-(3,5-dimethylphenoxy)-N-(pyridin-2-yl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Chlorinated and Fluorinated Phenyl Group: This step involves the chlorination and fluorination of a benzene ring, often using reagents such as chlorine gas and fluorine-containing compounds under controlled conditions.

    Attachment of the Dimethylphenoxy Group: The next step involves the introduction of the dimethylphenoxy group through a nucleophilic substitution reaction. This can be achieved using a suitable phenol derivative and a halogenated intermediate.

    Formation of the Pyridinylacetamide Moiety: The final step involves the coupling of the pyridinylacetamide group with the previously synthesized intermediate. This can be accomplished using amide bond formation techniques, such as the use of coupling reagents like EDCI or DCC.

Industrial Production Methods

In an industrial setting, the production of N-[(2-Chloro-6-fluorophenyl)methyl]-2-(3,5-dimethylphenoxy)-N-(pyridin-2-yl)acetamide may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[(2-Chloro-6-fluorophenyl)methyl]-2-(3,5-dimethylphenoxy)-N-(pyridin-2-yl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenated intermediates, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

N-[(2-Chloro-6-fluorophenyl)methyl]-2-(3,5-dimethylphenoxy)-N-(pyridin-2-yl)acetamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-[(2-Chloro-6-fluorophenyl)methyl]-2-(3,5-dimethylphenoxy)-N-(pyridin-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-6-fluoroanisole: A related compound with similar structural features, used as an intermediate in organic synthesis.

    3,5-Dimethylphenol: Another related compound, often used in the synthesis of various organic molecules.

    Pyridin-2-ylacetamide: A compound with a similar amide moiety, used in the synthesis of pharmaceuticals and other bioactive molecules.

Uniqueness

N-[(2-Chloro-6-fluorophenyl)methyl]-2-(3,5-dimethylphenoxy)-N-(pyridin-2-yl)acetamide is unique due to its combination of structural features, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its specific arrangement of functional groups and substituents makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C22H20ClFN2O2

Molecular Weight

398.9 g/mol

IUPAC Name

N-[(2-chloro-6-fluorophenyl)methyl]-2-(3,5-dimethylphenoxy)-N-pyridin-2-ylacetamide

InChI

InChI=1S/C22H20ClFN2O2/c1-15-10-16(2)12-17(11-15)28-14-22(27)26(21-8-3-4-9-25-21)13-18-19(23)6-5-7-20(18)24/h3-12H,13-14H2,1-2H3

InChI Key

MYMCBUJHYBQSTE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)OCC(=O)N(CC2=C(C=CC=C2Cl)F)C3=CC=CC=N3)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.